Orsellinic acid - 480-64-8

Orsellinic acid

Catalog Number: EVT-298777
CAS Number: 480-64-8
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a naturally occurring phenolic compound primarily found in lichens and fungi. [, , , ] It belongs to the class of dihydroxybenzoic acids and serves as a crucial building block in the biosynthesis of numerous natural products with diverse biological activities. [, , ] Orsellinic acid and its derivatives are important subjects of research due to their potential applications in medicine, agriculture, and other fields.

Fumigatol

Compound Description: Fumigatol is a quinol, specifically dihydrofumigatin, found in the medium of Aspergillus fumigatus cultures. It exhibits antifungal properties. []

Relevance: Fumigatol is biosynthesized from Orsellinic acid in Aspergillus fumigatus through a series of enzymatic reactions. [, ]

Fumigatin

Compound Description: Fumigatin is a quinone metabolite produced by Aspergillus fumigatus. It exhibits antibacterial and antifungal properties. [, ]

Relevance: Fumigatin is produced from fumigatol, a downstream product of Orsellinic acid, through oxidation in the growth medium. [, ]

3,4-Dihydroxytoluquinol

Compound Description: 3,4-Dihydroxytoluquinol is a quinol compound found in Aspergillus fumigatus cultures. []

Relevance: This compound is biosynthesized in Aspergillus fumigatus and incorporates Orsellinic acid as a precursor. []

Orcinol

Compound Description: Orcinol is a phenolic compound found in various lichen species and fungal cultures. It serves as a structural component of more complex lichen metabolites like orcinol depsides and depsidones. [, , , ]

Relevance: Orcinol is produced through the decarboxylation of Orsellinic acid. [, , ] In lichens, both compounds contribute to the biosynthesis of larger molecules like lecanoric acid. []

6-Methylsalicylic Acid

Compound Description: 6-Methylsalicylic acid is an aromatic compound and a precursor molecule in various fungal biosynthetic pathways. It serves as a building block for more complex molecules, including patulin and other polyketides. []

Relevance: While not a direct precursor, 6-methylsalicylic acid can be converted into Orsellinic acid in Aspergillus fumigatus via hydroxylation. [] Both molecules are involved in separate branches of the polyketide biosynthetic pathway in fungi.

Gliorosein

Compound Description: Gliorosein is a bioactive compound produced by Gliocladium roseum, exhibiting antifungal and antibacterial properties. Its structure consists of a dihydroquinone ring with methoxy and methyl substituents. []

Relevance: The biosynthesis of gliorosein in Gliocladium roseum shares a common precursor with Orsellinic acid. Both molecules are derived from 5-methylorsellinic acid. []

3-Hydroxy-4-methoxy-6-methyltoluquinol

Compound Description: This compound is an intermediate in the biosynthetic pathway of gliorosein in Gliocladium roseum. []

Relevance: This compound lies downstream of 5-methylorsellinic acid in the gliorosein biosynthetic pathway, which also gives rise to Orsellinic acid. []

3,4-Dimethoxy-6-methyltoluquinol

Compound Description: This compound acts as a direct precursor to gliorosein in Gliocladium roseum and is involved in pigment formation. []

Relevance: Like 3-hydroxy-4-methoxy-6-methyltoluquinol, it is an intermediate downstream of 5-methylorsellinic acid, ultimately leading to gliorosein. This pathway branches from the one leading to Orsellinic acid. []

Lecanoric acid

Compound Description: Lecanoric acid is a depside commonly found in lichens. It is formed by the esterification of two orsellinic acid molecules. [, , ]

Relevance: Lecanoric acid is directly biosynthesized from Orsellinic acid. [, ] Both compounds are frequently found in lichens and contribute to the diverse chemical profiles of these organisms. [, , ]

Methyl Orsellinate

Compound Description: Methyl orsellinate is the methyl ester of orsellinic acid, found in lichens and some fungi. It is considered a simple depside. [, , , ]

Relevance: Methyl orsellinate can be produced from Orsellinic acid via methylation. [, , ] Both compounds are commonly found in lichens and can serve as building blocks for larger depside molecules. [, , ]

Methyl β-Orsellinate

Compound Description: Methyl β-orsellinate is a derivative of orsellinic acid, differing in the position of the carboxyl group. It is found in some lichen species. []

Relevance: While structurally similar to Orsellinic acid, methyl β-orsellinate represents an isomer with a different arrangement of functional groups, highlighting the diversity within this class of compounds. []

Source and Classification

Orsellinic acid is predominantly sourced from fungi, particularly from species such as Aspergillus nidulans and Fusarium graminearum. It belongs to the class of compounds known as resorcinols, which are characterized by their dihydroxybenzene structure. The compound is classified under polyketides due to its biosynthetic origin involving the condensation of acetyl and malonyl units through the action of polyketide synthases .

Synthesis Analysis

The synthesis of orsellinic acid has been explored through various methods, reflecting its complexity and the need for precise conditions. Key synthetic pathways include:

  1. Polyketide Synthase Pathway: The primary biosynthetic route involves a polyketide synthase enzyme that catalyzes the condensation of one acetyl-CoA unit with three malonyl-CoA units, leading to the formation of orsellinic acid .
  2. Chemical Synthesis: Several chemical synthesis methods have been reported, including:
    • Palladium-Catalyzed Carbonylation: This method involves the carbonylation of aryl iodides, which has been utilized to create orsellinic acid moieties in macrolides .
    • Degradation of Lichen Compounds: A more traditional method involves the degradation of lichen-derived compounds, which can yield orsellinic acid through hydrolytic processes .
  3. Novel Synthetic Approaches: Recent studies have introduced novel synthetic strategies using reactions involving 3,5-dimethoxyfluorobenzene with n-alkyl-lithium compounds . These reactions yield homologous orsellinic acids and their derivatives.
Molecular Structure Analysis

Orsellinic acid has a molecular formula of C10H10O4C_{10}H_{10}O_4 and features a distinctive structure that includes:

  • A benzene ring with two hydroxyl groups located at positions 2 and 4 (ortho position).
  • A carboxylic acid functional group at position 6.

The molecular structure can be represented as follows:

Structure C6H4(OH)2C(=O)OH\text{Structure }C_6H_4(OH)_2C(=O)OH

The compound exhibits a tetraketide backbone, which is typical for polyketides produced via polyketide synthases . Its stereochemistry plays a crucial role in its biological activity.

Chemical Reactions Analysis

Orsellinic acid participates in various chemical reactions that enhance its utility in organic synthesis and medicinal chemistry. Key reactions include:

  1. Esterification: Orsellinic acid can react with alcohols to form esters, which are useful in drug formulation.
  2. Reduction: The compound can undergo reduction reactions to yield orcinol derivatives.
  3. Acylation and Alkylation: These reactions modify the functional groups on orsellinic acid, expanding its chemical versatility for further applications.

These reactions are often facilitated by specific catalysts and reaction conditions that optimize yield and selectivity.

Mechanism of Action

The mechanism of action of orsellinic acid primarily relates to its biological activities, including antimicrobial and anticancer properties. The compound has been shown to inhibit certain enzymes involved in cell proliferation and signal transduction pathways. For instance, studies indicate that orsellinic acid derivatives exhibit inhibitory effects on cathepsin K, an enzyme implicated in bone resorption and cancer metastasis .

Additionally, the compound's interaction with cellular receptors may modulate various biochemical pathways, leading to its observed pharmacological effects.

Physical and Chemical Properties Analysis

Orsellinic acid possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 194.19 g/mol.
  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Melting Point: Typically ranges around 160-162 °C.
  • pH: Exhibits acidic properties due to the presence of a carboxylic acid group.

These properties influence its behavior in biological systems and its application in medicinal formulations.

Applications

Orsellinic acid has significant applications across various scientific fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds with therapeutic potential against cancer and infectious diseases.
  • Natural Product Chemistry: The compound is studied for its role in natural product biosynthesis, contributing to our understanding of fungal metabolism.
  • Agriculture: Certain derivatives exhibit fungicidal properties, making them valuable in crop protection.

Research continues to explore new applications for orsellinic acid derivatives in drug development and biotechnology, highlighting its importance as a versatile chemical entity .

Biosynthesis Pathways of Orsellinic Acid

Orsellinic acid (OA), a 2,4-dihydroxy-6-methylbenzoic acid, serves as a foundational building block for over 200 bioactive natural products across fungi, bacteria, and plants. Its biosynthesis employs diverse enzymatic strategies, reflecting evolutionary adaptations in different taxa.

Fungal Polyketide Synthase (PKS)-Mediated Biosynthesis

Fungi predominantly synthesize OA through iterative type I polyketide synthases (iPKSs), megasynthases that assemble acetyl-CoA and malonyl-CoA units into aromatic polyketides.

Non-Reduced (NR)-PKS Architecture in Aspergillus spp.

In Aspergillus nidulans, OA biosynthesis is governed by a single NR-PKS (AN7909.4) featuring a domain organization of SAT-KS-AT-PT-ACP-ACP-TE/CYC. This enzyme functions independently, requiring no auxiliary tailoring enzymes for OA production [2] [6]. Similarly, basidiomycetes like Stereum sp. BY1 encode redundant NR-PKSs (PKS1 and PKS2), both experimentally confirmed as orsellinic acid synthases when expressed in Aspergillus niger. This redundancy suggests a biological strategy to safeguard critical metabolic steps [1] [7]. The NR-PKS architecture is highly conserved across fungal lineages, with domains ordered to sequentially select starter units, elongate polyketide chains, and cyclize/release products.

Role of SAT, KS, AT, PT, and ACP Domains in Chain Assembly

Each NR-PKS domain executes a precise biochemical function:

  • SAT (Starter unit:ACP transacylase): Selects and loads acetyl-CoA as the starter unit [7].
  • KS (β-Ketoacyl synthase): Catalyzes decarboxylative condensation of malonyl-CoA extenders, forming C-C bonds [1] [6].
  • AT (Acyl transferase): Transfers malonyl extender units onto the ACP domain.
  • PT (Product template): Directs regioselective aldol cyclization of the linear tetraketide intermediate into the aromatic orsellinic acid ring [1] [7].
  • ACP (Acyl carrier protein): Tethers the growing polyketide chain via a phosphopantetheine arm. Basidiomycete PKSs often contain dual ACP domains (e.g., HerA from Hericium erinaceus), though the functional significance remains unclear [8] [9].
  • TE/CYC (Thioesterase/Claisen cyclase): Releases OA via hydrolysis or intramolecular Claisen condensation [1].

Table 1: Core Domains of Fungal NR-PKSs for OA Biosynthesis

DomainFunctionRepresentative Organisms
SATAcetyl-CoA starter unit selectionAspergillus nidulans, Stereum sp.
KSPolyketide chain elongationAll fungal OA synthases
ATMalonyl-CoA extender unit loadingArmillaria mellea, Hericium erinaceus
PTCyclization specificity (C2-C7 aldol)Aspergillus nidulans, Coprinopsis cinerea
ACPPolyketide chain tetheringStereum sp. (dual ACPs), Aspergillus nidulans
TE/CYCProduct releaseAspergillus nidulans (TE), Hericium erinaceus (TE)

Bacterial Iterative Type I PKS Systems

Bacteria employ evolutionarily distinct iPKSs for OA assembly, often integrated into pathways for complex enediyne antibiotics.

1.2.1 Streptomyces-Dependent Pathways in Calicheamicin Biosynthesis

In Streptomyces, OA serves as an aglycone precursor for the enediyne antibiotic calicheamicin. The bacterial iPKS (CalE8) exhibits a domain architecture (KS-AT-ACP-DH) divergent from fungal NR-PKSs. Notably, it lacks PT and TE domains, instead utilizing a dedicated thioesterase (CalE7) for product release. The ketoreductase (KR) and dehydratase (DH) domains facilitate partial reduction during chain assembly, contrasting with fungal non-reducing mechanisms [3]. This system highlights the convergent evolution of OA biosynthesis between kingdoms.

Plant Type III PKS Mechanisms

Plants synthesize OA via structurally simpler type III PKSs, homodimeric enzymes that lack the modular complexity of type I systems.

Orcinol Synthase (ORS) in Rhododendron dauricum

Orcinol synthase (ORS) catalyzes OA formation in plants like Rhododendron dauricum. Unlike fungal NR-PKSs, ORS utilizes free CoA substrates without ACP tethering. It performs iterative decarboxylative condensations of one acetyl-CoA starter and three malonyl-CoA extenders, followed by C2-C7 aldol cyclization and aromatization. The OA produced is subsequently prenylated to form bioactive meroterpenoids like the anti-HIV compound daurichromenic acid [5].

Contrasts Between Fungal and Plant Biosynthetic Strategies

Key differences include:

  • Genetic Organization: Fungal OA synthases reside within gene clusters encoding tailoring enzymes (e.g., prenyltransferases). Plant ORS genes lack such clustering [5].
  • Enzyme Complexity: Fungal systems require multi-domain megasynthases (>200 kDa), whereas plant ORS functions as a compact homodimer (~40 kDa per monomer) [2] [5].
  • Regulation: Fungal OA clusters are often silenced epigenetically under lab conditions, requiring activation via co-culture or genetic manipulation. Plant ORS expression is typically constitutive [2].

Table 2: Comparative Analysis of OA Biosynthesis Across Kingdoms

FeatureFungi (Type I NR-PKS)Bacteria (Type I iPKS)Plants (Type III PKS)
Representative EnzymeAN7909.4 (A. nidulans)CalE8 (Streptomyces)ORS (R. dauricum)
Molecular Mass>200 kDa~250 kDa~40 kDa (monomer)
Key DomainsSAT-KS-AT-PT-ACP-TEKS-AT-DH-KR-ACPKS-ACP (minimal)
Cyclization MechanismPT-domain mediatedNon-enzymatic or via TEActive site cavity geometry
Starter Unit LoadingSAT domainKS domainActive site cysteine
Cluster OrganizationYes (incl. tailoring genes)Yes (calicheamicin cluster)No

Synthetic Biology Approaches

Heterologous expression and metabolic engineering overcome challenges in natural OA production (low titers, cryptic clusters).

Heterologous Production in Aspergillus oryzae and Saccharomyces cerevisiae

Aspergillus oryzae is a premier host for basidiomycete OA pathways due to its proficient intron splicing, post-translational modification, and precursor supply. For example:

  • Expression of Hericium erinaceus HerA (NR-PKS) in A. oryzae yielded 57.68 mg/L OA in liquid maltose medium [8] [9].
  • Saccharomyces cerevisiae enabled OA and colletochlorin production via a polycistronic vector expressing Colletotrichum higginsianum PKS and halogenase genes [3].Yarrowia lipolytica shows promise due to high acetyl-CoA flux, though published OA production data remains limited.

Metabolic Engineering for Yield Optimization

Key strategies include:

  • Carbon Source Optimization: Maltose maximized OA (57.68 mg/L) and o-orsellinaldehyde (15.71 mg/L) in A. oryzae, outperforming glucose or sucrose [8] [9].
  • Solid-State Fermentation: Rice-based cultivation dramatically increased OA titers to 340.41 mg/kg and o-orsellinaldehyde to 84.79 mg/kg, likely due to biofilm-like growth mimicking natural conditions [8] [9].
  • Combinatorial Pathway Assembly: Co-expressing Ustilago maydis Pks5 (R-domain containing enzyme) with HerA in A. oryzae converted OA into o-orsellinaldehyde, demonstrating plug-and-play pathway engineering [8] [9].
  • Chassis Engineering: Deleting competing A. oryzae secondary metabolite clusters (e.g., kojic acid pathway) could further enhance OA flux [10].

Table 3: Heterologous OA Production Yields in Engineered Hosts

HostExpression SystemGene(s)YieldCondition
Aspergillus oryzaepTAex3, maltose mediumHerA (Hericium erinaceus PKS)57.68 mg/L OALiquid culture, 7 days
Aspergillus oryzaepTAex3, rice mediumHerA340.41 mg/kg OASolid-state, 10 days
Aspergillus oryzaepTAex3, maltose mediumHerA + Pks5 (Ustilago maydis)15.71 mg/L o-orsellinaldehydeLiquid culture, 7 days
Aspergillus oryzaepTAex3, rice mediumHerA + Pks584.79 mg/kg o-orsellinaldehydeSolid-state, 10 days
Saccharomyces cerevisiaePolycistronic vectorChPKS + halogenase (Colletotrichum higginsianum)OA + ColletochlorinsNot quantified [3]

Properties

CAS Number

480-64-8

Product Name

Orsellinic acid

IUPAC Name

2,4-dihydroxy-6-methylbenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12)

InChI Key

AMKYESDOVDKZKV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)O)O

Synonyms

orsellinic acid

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)O

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